An In-depth Technical Guide to (1-Methyl-1H-indazol-5-YL)methanol: A Key Intermediate in Medicinal Chemistry
An In-depth Technical Guide to (1-Methyl-1H-indazol-5-YL)methanol: A Key Intermediate in Medicinal Chemistry
Introduction: The Significance of the Indazole Scaffold and the Role of (1-Methyl-1H-indazol-5-YL)methanol
The indazole scaffold is a privileged bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its unique structural and electronic properties allow it to interact with a diverse range of biological targets, leading to the development of numerous therapeutic agents. Since the introduction of the anti-inflammatory drug Benzydamine in 1966, the indazole core has been a focal point for drug discovery, yielding successful treatments for cancer and chemotherapy-induced nausea.[1] The versatility of this scaffold allows for the synthesis of a multitude of derivatives with a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1]
(1-Methyl-1H-indazol-5-YL)methanol (CAS No: 1092961-11-9) is a key derivative within this important class of compounds. Its structure features a methyl group at the N1 position of the indazole ring and a hydroxymethyl group at the 5-position. This compound is typically a white to off-white solid and is primarily utilized as a crucial intermediate in the synthesis of more complex, biologically active molecules.[1] The hydroxymethyl group, in particular, provides a reactive handle for further chemical modifications, making it a valuable building block for drug discovery and development professionals.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While detailed experimental data for (1-Methyl-1H-indazol-5-YL)methanol is not extensively available in peer-reviewed literature, its fundamental properties have been established.
| Property | Value | Source |
| CAS Number | 1092961-11-9 | |
| Molecular Formula | C₉H₁₀N₂O | |
| Molecular Weight | 162.19 g/mol | |
| Appearance | White to off-white solid | [1] |
| Storage | Sealed in dry, Room Temperature |
Synthesis and Reactivity
While a specific, detailed synthesis protocol for (1-Methyl-1H-indazol-5-YL)methanol is not widely published, a general approach can be inferred from the synthesis of structurally related compounds. The reduction of a corresponding aldehyde or ester is a common and effective method for the preparation of such alcohols.
Illustrative Synthetic Protocol: Reduction of an Imidazole Carboxaldehyde
The following protocol details the synthesis of a related compound, (1-methyl-1H-imidazol-5-yl)methanol, and illustrates a potential synthetic strategy that could be adapted for the synthesis of (1-Methyl-1H-indazol-5-YL)methanol from its corresponding aldehyde precursor.
Reaction Scheme:
A potential reduction pathway to a related alcohol.
Step-by-Step Methodology:
-
Reaction Setup: Suspend 1-methyl-1H-imidazole-5-carbaldehyde in anhydrous tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise to the stirred suspension. The amount of reducing agent should be in slight excess (typically 1.5-2 equivalents).
-
Reaction: Allow the reaction to proceed at 0 °C for a specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the excess reducing agent by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate.
-
Workup and Extraction: Filter the resulting mixture to remove inorganic salts. Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure alcohol.
Disclaimer: This is a general protocol for a related compound. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would need to be optimized for the synthesis of (1-Methyl-1H-indazol-5-YL)methanol.
Spectral Characterization
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While the actual spectra for (1-Methyl-1H-indazol-5-YL)methanol are not publicly available, the expected spectral features can be predicted based on its structure.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
-
Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the indazole ring.
-
Hydroxymethyl Protons: A singlet or a multiplet for the -CH₂OH protons, the chemical shift of which can be variable and dependent on the solvent and concentration.
-
N-Methyl Protons: A sharp singlet for the N-CH₃ protons, typically appearing in the upfield region of the spectrum.
-
Hydroxyl Proton: A broad singlet for the -OH proton, which may exchange with deuterium in deuterated solvents like D₂O or CD₃OD.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.
-
Aromatic Carbons: A series of signals in the downfield region (typically 110-150 ppm) corresponding to the carbon atoms of the indazole ring.
-
Hydroxymethyl Carbon: A signal for the -CH₂OH carbon, typically in the range of 50-70 ppm.
-
N-Methyl Carbon: A signal for the N-CH₃ carbon, appearing in the upfield region of the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the aromatic ring.
-
C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹ for the C-H stretching vibrations of the methyl and methylene groups.
-
C=C and C=N Stretch: Absorption bands in the 1400-1600 cm⁻¹ region due to the stretching vibrations of the indazole ring.
-
C-O Stretch: A strong absorption band in the 1000-1200 cm⁻¹ region corresponding to the C-O stretching vibration of the primary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (162.19 g/mol ).
Applications in Drug Discovery and Development
(1-Methyl-1H-indazol-5-YL)methanol serves as a valuable building block for the synthesis of a wide array of more complex molecules with potential therapeutic applications. The hydroxymethyl group can be readily transformed into other functional groups, such as aldehydes, carboxylic acids, halides, or ethers, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships.
Synthetic utility of (1-Methyl-1H-indazol-5-YL)methanol.
The indazole core, decorated with various functionalities derived from (1-Methyl-1H-indazol-5-YL)methanol, can be incorporated into lead compounds targeting a range of diseases, including cancer, inflammation, and infectious diseases.
Safety and Handling
As a chemical intermediate, (1-Methyl-1H-indazol-5-YL)methanol should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data for this compound is not available, general guidelines for handling chemical reagents should be strictly followed.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.
-
Skin Protection: A lab coat should be worn to protect the skin.
General Handling Precautions:
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
In case of exposure, seek immediate medical attention and consult the Safety Data Sheet (SDS) provided by the supplier for detailed first-aid measures.
Conclusion
(1-Methyl-1H-indazol-5-YL)methanol is a valuable and versatile synthetic intermediate that plays a crucial role in the exploration of the chemical space around the medicinally important indazole scaffold. While a comprehensive dataset of its physicochemical and toxicological properties is yet to be established in the public domain, its utility as a building block in drug discovery is evident. This guide provides a foundational understanding of its known properties, potential synthetic applications, and necessary handling precautions, serving as a valuable resource for researchers, scientists, and drug development professionals working with this important class of compounds.
References
-
(1-methyl-1H-indazol-3-yl)methanol - MySkinRecipes. (n.d.). Retrieved January 19, 2026, from [Link]
-
(1-methyl-1H-imidazol-5-yl)methanol | C5H8N2O | CID 2773450 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
(1H-Indazol-4-yl)methanol | C8H8N2O | CID 22661249 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
(1H-Indazol-6-yl)methanol | C8H8N2O | CID 44119261 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
(5-Methyl-1H-indazol-3-yl)methanol | C9H10N2O | CID 22477722 - PubChem. (n.d.). Retrieved January 19, 2026, from [Link]
-
1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916) - NP-MRD. (n.d.). Retrieved January 19, 2026, from [Link]
-
1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001875) - Human Metabolome Database. (n.d.). Retrieved January 19, 2026, from [Link]
-
1H-Indole, 5-methyl- - the NIST WebBook. (n.d.). Retrieved January 19, 2026, from [Link]
-
Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
- CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).
-
Interpreting IR Spectra - YouTube. (2014, March 24). Retrieved January 19, 2026, from [Link]
-
(1-METHYL-1H-INDAZOL-3-YL)METHANOL Eight Chongqing Chemdad Co. (n.d.). Retrieved January 19, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Retrieved January 19, 2026, from [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]
-
Reaction of 5-(2-furyl)-1-methyl-1H- and 1-methyl-5-(2-thienyl)-1H-imidazoles with electrophilic reagents - ResearchGate. (2025, August 5). Retrieved January 19, 2026, from [Link]
-
Supporting Information - ScienceOpen. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
This journal is © The Royal Society of Chemistry 2021 - Supporting Information. (n.d.). Retrieved January 19, 2026, from [Link]
-
CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 19, 2026, from [Link]
-
Methanol | CH3OH | CID 887 - PubChem - NIH. (n.d.). Retrieved January 19, 2026, from [Link]
-
13C NMR Spectrum (1D, 250 MHz, Methanol-d4, simulated) (NP0044704) - NP-MRD. (n.d.). Retrieved January 19, 2026, from [Link]
